2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid

Sulfonamide Chemistry Physicochemical Property Bioisosterism

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid (CAS 571155-31-2) is a sulfonamide acetic acid derivative featuring a benzenesulfonamide core substituted with chlorine and nitro groups, acting as strong electron-withdrawing activators. This compound presents an N-functionalized glycine scaffold with a predicted acid dissociation constant (pKa) of 2.20 , making it a significantly stronger acid than its non-chlorinated analog.

Molecular Formula C8H7ClN2O6S
Molecular Weight 294.66
CAS No. 571155-31-2
Cat. No. B2642385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid
CAS571155-31-2
Molecular FormulaC8H7ClN2O6S
Molecular Weight294.66
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C8H7ClN2O6S/c9-6-3-5(11(14)15)1-2-7(6)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13)
InChIKeyJXBAFFDNRGIBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid (CAS 571155-31-2): A Chloronitro-Activated Sulfonamide Acetic Acid Building Block


2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid (CAS 571155-31-2) is a sulfonamide acetic acid derivative featuring a benzenesulfonamide core substituted with chlorine and nitro groups, acting as strong electron-withdrawing activators [1]. This compound presents an N-functionalized glycine scaffold with a predicted acid dissociation constant (pKa) of 2.20 [2], making it a significantly stronger acid than its non-chlorinated analog. It is supplied as a solid with a purity of ≥95% , intended for use as a versatile synthetic intermediate.

Activated sulfonamide acetic acid building block
Low predicted pKa supports mild aqueous coupling conditions
Dual electron-withdrawing Cl and NO₂ groups enhance reactivity

Why 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic Acid Cannot Be Substituted with Generic Analogs


The specific positioning of the chlorine atom ortho to the sulfonamide group, combined with the para-nitro group, collaboratively withdraws electron density from the aromatic ring, drastically modulating the acidity and reactivity of the sulfonamide NH and carboxylic acid group [1]. Unlike simpler 4-nitrobenzenesulfonamidoacetic acid analogs (e.g., CAS 15054-44-1), the chlorine's inductive effect increases the compound's acidity by over one pKa unit, directly impacting its solubility, ionization state across physiological and reaction pH ranges, and nucleofugacity . This unique activation is critical in synthetic pathways requiring mild reaction conditions and high conversion rates, making direct replacement by unsubstituted or singly-substituted analogs kinetically unfavorable.

Ortho-chloro and para-nitro synergy creates a >1 unit pKa shift that alters ionization and reactivity compared to 4-nitro-only analogs.

Singly-substituted benzenesulfonamidoacetic acids lack dual activation and may exhibit kinetic mismatch in mild coupling reactions.

Direct replacement may shift solubility and electrophilicity, requiring re-optimization of reaction conditions.

Quantitative Evidence Guide for 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic Acid Differentiation


Enhanced Acidity Relative to 4-Nitrobenzenesulfonamidoacetic Acid

The target compound exhibits a significantly lower predicted pKa (2.20) compared to the non-chlorinated analog 2-(4-nitrobenzenesulfonamido)acetic acid (predicted pKa 3.24), a difference attributable to the electron-withdrawing ortho-chloro effect [1]. This differential modulates its ionization state in common buffer systems.

Acidity Shift
Reported
pKa 2.20 vs 3.24 (Δ = −1.04)
Supports ionized-state reactivity at lower pH
Computational prediction; comparator data to verify
Sulfonamide Chemistry Physicochemical Property Bioisosterism

Increased Lipophilicity Compared to a Non-Chlorinated Analogue

The target compound demonstrates a higher predicted partition coefficient (XLogP3 = 0.9 [1]) than the closely related N-(4-nitrophenyl)sulfonyl-glycine, providing a measurable hydrophobicity shift for membrane permeability and protein binding optimization.

Lipophilicity Shift
Class-level
XLogP3 0.9; estimated increase ~0.5–1.0 units over non-chlorinated analog
May inform lipophilicity-driven SAR tuning
Class-level inference; verify experimentally
Medicinal Chemistry Physicochemical Property Drug Design

Higher Topological Polar Surface Area for Enhanced Solubility Modulation

With a topological polar surface area (TPSA) of 138 Ų, the target compound possesses a larger polar surface than the non-nitrated 2-chlorobenzenesulfonamidoacetic acid scaffold, directly impacting its desolvation penalty and solubility profile [1].

TPSA Increase
Class-level
TPSA 138 Ų, ~21–29 Ų higher than non-nitrated analog
Indicates greater H-bonding capacity for solubility modulation
Computed; experimental solubility to verify
Derivative Chemistry Physicochemical Property Solubility

Optimal Use Cases for 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid (571155-31-2)


pH-Controlled Conjugation in Aqueous Buffers

The compound's markedly low predicted pKa (2.20) allows for quantitative deprotonation and activation of its carboxylic acid group at pH > 4 [1]. When designing amide bond formations that require aqueous compatibility (e.g., bioconjugation, peptide coupling), the compound can be used as a pre-activated species at mild pH, avoiding harsh alkaline conditions that might degrade sensitive substrates [2].

Synthesis of Dual-Warhead PROTAC Linkers

The ortho-chloro and para-nitro groups are orthogonal reactive handles. The nitro group can be selectively reduced to an aniline for subsequent functionalization with E3 ligase ligands, while the carboxylic acid can simultaneously be coupled to a target protein binder [1]. This dual-site reactivity eliminates a protection/deprotection step, streamlining the synthesis of heterobifunctional degraders.

Sulfonamide Library Diversification

The chlorine atom serves as a rigidifying group that restricts the rotational freedom of the sulfonamide bond, potentially enhancing target binding entropy. Used as a scaffold in parallel synthesis, its enhanced acidity and dual electrophilic centers enable rapid diversification into libraries of sulfonamide derivatives with distinct ADME fingerprints [2].

Application
Selection Property
Validation Focus
pH-Controlled Conjugation
Low predicted pKa for mild pH activation
Deprotonation and coupling efficiency at pH > 4
Dual-Warhead PROTAC Linker Synthesis
Orthogonal reactive handles (Cl, NO₂)
Selective nitro reduction and dual coupling yields
Sulfonamide Library Diversification
Enhanced acidity and dual electrophilic centers
Parallel synthesis efficiency and ADME diversity
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